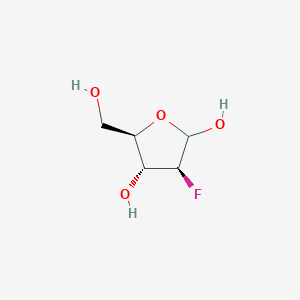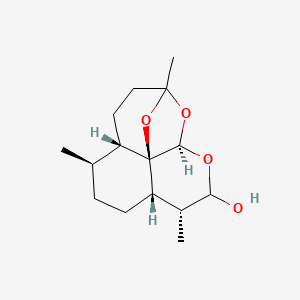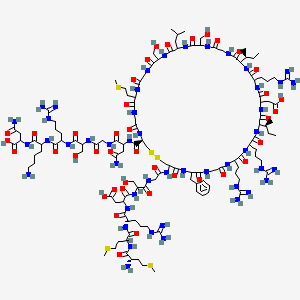
Atrial natriuretic peptide (1-29), chicken
描述
Atrial natriuretic peptide (ANP) is a hormone that is produced by the heart and plays a crucial role in the regulation of blood pressure and fluid balance in the body. ANP is a 28-amino acid peptide that is synthesized and secreted by the atrial myocardium in response to increased blood volume and pressure. In recent years, there has been a growing interest in the use of ANP (1-29), chicken, a synthetic form of ANP, in scientific research.
作用机制
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, acts by binding to and activating the natriuretic peptide receptor A (NPR-A) on the surface of target cells. This leads to the activation of a signaling cascade that results in the production of cyclic guanosine monophosphate (cGMP). cGMP then acts to promote vasodilation, increase renal blood flow, and promote natriuresis (the excretion of sodium in the urine).
Biochemical and Physiological Effects:
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a number of biochemical and physiological effects. It promotes vasodilation, which leads to a decrease in blood pressure. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, also increases renal blood flow, which promotes the excretion of sodium and water in the urine. This leads to a decrease in blood volume and a decrease in blood pressure. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, also has a direct effect on the heart, leading to a decrease in heart rate and contractility.
实验室实验的优点和局限性
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a number of advantages for use in lab experiments. It is a synthetic peptide, which means that it is readily available and can be easily synthesized in large quantities. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is also highly specific for the NPR-A receptor, which means that it has minimal off-target effects. However, Atrial natriuretic peptide (1-29), chicken (1-29), chicken, also has some limitations. It has a short half-life, which means that it must be administered frequently in order to maintain its effects. It also has poor oral bioavailability, which means that it must be administered via injection.
未来方向
There are a number of future directions for research on Atrial natriuretic peptide (1-29), chicken (1-29), chicken. One area of interest is the development of new drugs that target the NPR-A receptor. These drugs could be used to treat hypertension and heart failure. Another area of interest is the development of new methods for administering Atrial natriuretic peptide (1-29), chicken (1-29), chicken, such as sustained-release formulations. Finally, there is interest in using Atrial natriuretic peptide (1-29), chicken (1-29), chicken, as a tool for studying the physiological effects of Atrial natriuretic peptide (1-29), chicken and the NPR-A receptor.
合成方法
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is synthesized using solid-phase peptide synthesis. The peptide is assembled one amino acid at a time on a resin support using standard Fmoc chemistry. After the peptide chain is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
Atrial natriuretic peptide (1-29), chicken (1-29), chicken, has a wide range of applications in scientific research. It is commonly used in studies of cardiovascular physiology, renal function, and fluid balance. Atrial natriuretic peptide (1-29), chicken (1-29), chicken, is also used in studies of peptide-receptor interactions and in the development of new drugs for the treatment of hypertension and heart failure.
属性
IUPAC Name |
4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[(4R)-52-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-19-(2-methylpropyl)-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H211N47O40S5/c1-10-61(5)95-117(208)149-53-90(181)153-82(57-175)114(205)162-73(42-60(3)4)110(201)168-79(54-172)101(192)147-49-88(179)151-71(31-40-213-8)98(189)144-51-91(182)155-84(116(207)164-75(44-85(127)176)100(191)146-50-89(180)152-81(56-174)113(204)161-67(26-18-35-140-121(131)132)104(195)157-66(24-15-16-33-125)106(197)167-78(119(210)211)45-86(128)177)59-216-215-58-83(154-92(183)52-148-102(193)80(55-173)169-112(203)76(46-93(184)185)165-105(196)68(27-19-36-141-122(133)134)158-107(198)72(32-41-214-9)156-97(188)64(126)30-39-212-7)115(206)163-74(43-63-22-13-12-14-23-63)99(190)145-48-87(178)150-65(25-17-34-139-120(129)130)103(194)159-69(28-20-37-142-123(135)136)109(200)171-96(62(6)11-2)118(209)166-77(47-94(186)187)111(202)160-70(108(199)170-95)29-21-38-143-124(137)138/h12-14,22-23,60-62,64-84,95-96,172-175H,10-11,15-21,24-59,125-126H2,1-9H3,(H2,127,176)(H2,128,177)(H,144,189)(H,145,190)(H,146,191)(H,147,192)(H,148,193)(H,149,208)(H,150,178)(H,151,179)(H,152,180)(H,153,181)(H,154,183)(H,155,182)(H,156,188)(H,157,195)(H,158,198)(H,159,194)(H,160,202)(H,161,204)(H,162,205)(H,163,206)(H,164,207)(H,165,196)(H,166,209)(H,167,197)(H,168,201)(H,169,203)(H,170,199)(H,171,200)(H,184,185)(H,186,187)(H,210,211)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)(H4,137,138,143)/t61-,62-,64-,65?,66?,67?,68-,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84-,95?,96?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXNYKYYZMSHC-ZXPJALNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N[C@@H](CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)[C@H](CCSC)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)CCSC)CO)CC(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C124H211N47O40S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856166 | |
| Record name | PUBCHEM_71581471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3160.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrial natriuretic peptide (1-29), chicken | |
CAS RN |
118691-45-5 | |
| Record name | PUBCHEM_71581471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

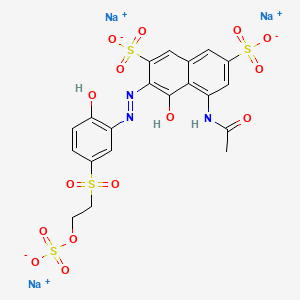
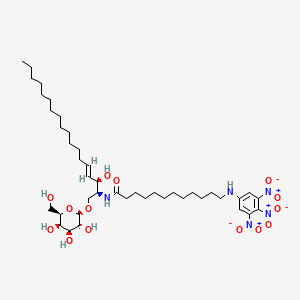
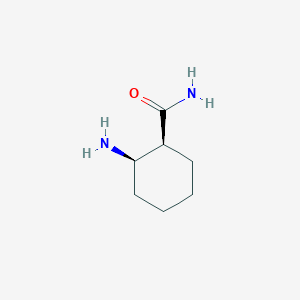
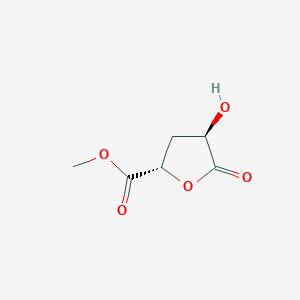
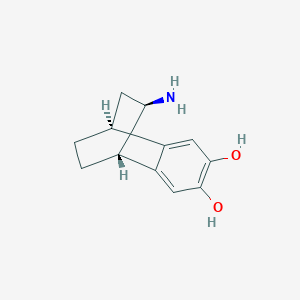

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)
